![molecular formula C12H8Cl2N2O5 B2409714 2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 128043-97-0](/img/structure/B2409714.png)
2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid” is a chemical compound with the molecular weight of 331.11 . It is also known as 2-{3-[(3,4-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl}acetic acid . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound might involve the use of 2,4-dichlorobenzotrichloride and carboxylic acid under the effect of a catalyst . The reaction generates single or mixed acyl chlorides crude product, which is then rectified to obtain the corresponding acyl chlorides .Molecular Structure Analysis
The molecular structure of this compound includes a 2,4-dichlorobenzyl group attached to an imidazolidinyl group, which is further attached to an acetic acid group . The InChI code for this compound is 1S/C12H8Cl2N2O5/c13-7-2-1-6 (3-8 (7)14)4-15-10 (19)11 (20)16 (12 (15)21)5-9 (17)18/h1-3H,4-5H2, (H,17,18) .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 331.11 . The InChI code for this compound is 1S/C12H8Cl2N2O5/c13-7-2-1-6 (3-8 (7)14)4-15-10 (19)11 (20)16 (12 (15)21)5-9 (17)18/h1-3H,4-5H2, (H,17,18) .Applications De Recherche Scientifique
Structure Elucidation
- NMR Spectroscopy Applications : The compound's structure and conformation have been analyzed using proton and carbon NMR spectroscopy. This analysis was crucial in understanding the different pharmacological activities of related compounds, highlighting the relevance of structure to function (Ciechanowicz-Rutkowska et al., 1995).
Pharmacological Research
- Inhibitory Activity Research : Studies have found that derivatives of this compound exhibit strong inhibitory activity against aldose reductase without significant inhibitory activity for aldehyde reductase, indicating potential for clinical development in this domain (Ishii et al., 1996).
Chemical Synthesis and Applications
- Synthesis and Characterization : Research on the reaction of related compounds with isothiocyanates led to the formation of novel compounds, which were characterized using various analytical techniques. This study contributes to the understanding of the chemical behavior and potential applications of such compounds (Klásek et al., 2010).
- Cyclization Studies : Investigations into the cyclization of related compounds in acetic acid have been conducted, providing insights into the thermodynamic stability and potential reactivity of these compounds (Kieć-Kononowicz & Karolak-Wojciechowska, 1995).
Green Chemistry and Catalysis
- Green Synthesis : The compound has been used in green chemistry methodologies for the synthesis of imidazole derivatives. This approach highlights the compound's role in environmentally friendly and cost-effective synthetic routes (Sonyanaik et al., 2018).
Anticancer Research
- Anticancer Activity : Some derivatives have shown potential anticancer activity, with certain compounds exhibiting high selectivity for various leukemia cell lines. This research opens avenues for the development of new cancer therapies (Kaminskyy et al., 2009).
Orientations Futures
The future directions for this compound could involve further exploration of its bioactivities and potential applications in various fields. The development of drugs based on imidazole and benzimidazole bioactive heterocycles, which this compound is a part of, is an increasingly active and attractive topic of medicinal chemistry .
Propriétés
IUPAC Name |
2-[3-[(2,4-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O5/c13-7-2-1-6(8(14)3-7)4-15-10(19)11(20)16(12(15)21)5-9(17)18/h1-3H,4-5H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXSGSDKGGYSSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C(=O)C(=O)N(C2=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666609 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

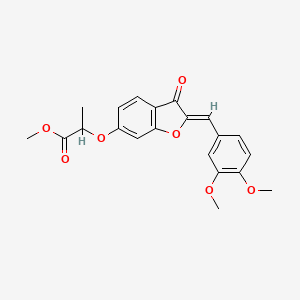

![3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2409638.png)


![(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B2409643.png)
![2-chloro-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2409644.png)
![N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2409645.png)
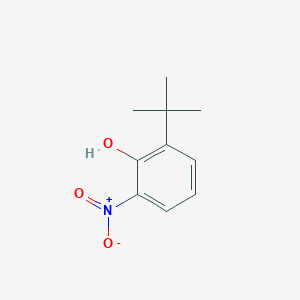
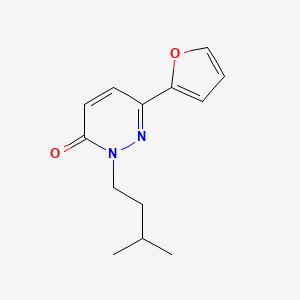
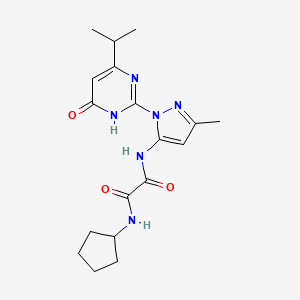
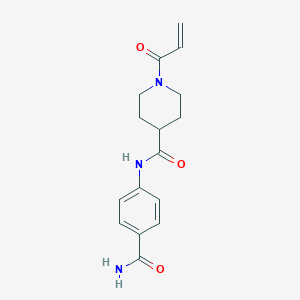
![3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2409652.png)
![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2409653.png)